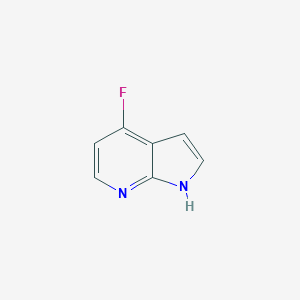
4-(苄氧基)-2-硝基苯胺
描述
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-2-nitroaniline and related compounds often involves multiple steps, including nitration, reduction, and protection-deprotection strategies. A significant method includes the nitration of benzyloxyaniline followed by specific substitutions to introduce the nitro group at the desired position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-2-nitroaniline has been explored through spectroscopic methods and theoretical calculations, revealing insights into its electronic structure and intramolecular charge transfer mechanisms. Density functional theory (DFT) calculations help in understanding the optimized geometry, vibrational frequencies, and the electronic distribution within the molecule, highlighting the influence of the nitro and amino groups on the molecular stability and reactivity (D. Arul Dhas et al., 2015).
Chemical Reactions and Properties
4-(Benzyloxy)-2-nitroaniline participates in various chemical reactions, including hydrogen bond formation and charge transfer interactions. Its chemical properties are significantly influenced by the presence of the nitro group, which acts as an electron-withdrawing group, and the amino group, which serves as an electron-donating group. These groups facilitate the formation of hydrogen bonds and enable charge transfer within the molecule, which are critical in determining its chemical behavior and reactivity.
Physical Properties Analysis
The physical properties of 4-(Benzyloxy)-2-nitroaniline, such as melting point, solubility, and crystal structure, can be influenced by its molecular geometry and the nature of its functional groups. The compound's ability to form hydrogen bonds can affect its solubility in various solvents, while its molecular structure can determine its crystal packing and melting point.
Chemical Properties Analysis
The chemical properties of 4-(Benzyloxy)-2-nitroaniline, including acidity, basicity, and reactivity towards various reagents, are shaped by its functional groups. The nitro group's electron-withdrawing effect and the amino group's electron-donating effect play pivotal roles in its chemical reactions, such as nucleophilic substitutions and electrophilic additions.
For a comprehensive understanding of 4-(Benzyloxy)-2-nitroaniline, it is essential to explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties through experimental studies and theoretical analyses. This multidimensional approach provides insights into its potential applications and reactivity patterns in various chemical contexts.
科学研究应用
杀虫剂应用: Arul Dhas等人(2015年)探讨了4-苄氧基-2-硝基苯胺作为杀虫剂的潜力,通过与目标氨基酸的氢键相互作用突出其生物活性。这是通过光谱分析和电荷转移研究(D. Arul Dhas, I. Hubert Joe, S. Roy, & S. Balachandran, 2015)揭示的。
光学非线性: Tsunekawa等人(1990年)发现4-(苄氧基)-2-硝基苯胺的苄亚甲基苄亚胺衍生物具有在有机晶体中创造具有显著二阶光学非线性的潜力,超越了2-甲基-4-硝基苯胺的活性(T. Tsunekawa, T. Gotoh, & M. Iwamoto, 1990)。
配合物中的光致发光: Sivakumar等人(2010年)研究了电子吸引和电子供给基团对4-苄氧基苯甲酸的影响。他们发现在位置2处放置一个电子吸引基团会降低Tb(3+)配合物的光致发光(S. Sivakumar, M. Reddy, A. Cowley, & K. Vasudevan, 2010)。
功能化2-芳基苯并咪唑的合成: Nguyen等人(2013年)提出了一种无溶剂、氧化还原经济的方法,用于使用2-硝基苯胺和苄胺制备这些化合物,与各种二氮杂环有关(T. Nguyen, Julie Le Bescont, L. Ermolenko, & A. Al‐Mourabit, 2013)。
药物合成中间体: Mohan等人(1994年)确定了4-苄氧基-3-硝基苯乙酰溴化物作为福莫特罗合成中的中间体,这是一种药物(K. C. Mohan, K. Ravikumar, T. Vittal, & C. Gido, 1994)。
抗菌特性: Suresh等人(2020年)证明了取代的(E)-N-苄亚甲基-4-硝基苯胺对各种微生物具有显著的抗菌效果,暗示了潜在的药用应用(R. Suresh, S. P. Sakthinathan, D. Kamalakkannan, I. Muthuvel, & G. Thirunarayanan, 2020)。
属性
IUPAC Name |
2-nitro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXQZRIRQLMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294043 | |
| Record name | 4-(benzyloxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-nitroaniline | |
CAS RN |
26697-35-8 | |
| Record name | 26697-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

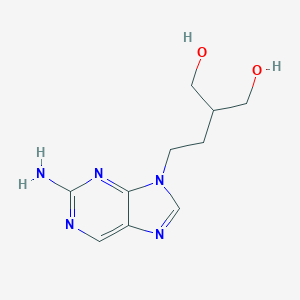
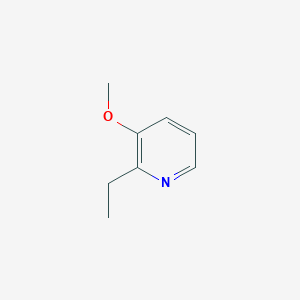
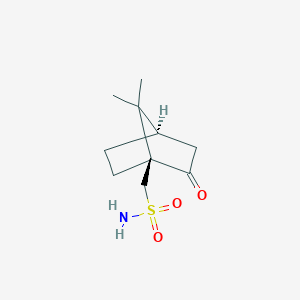
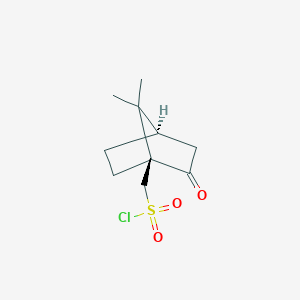
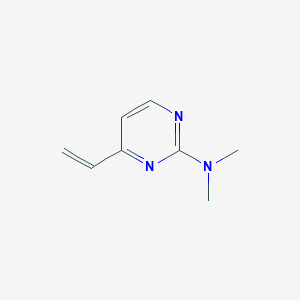
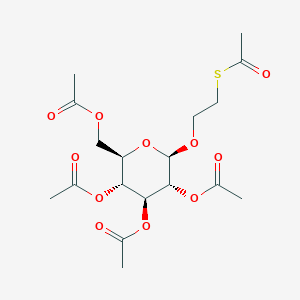

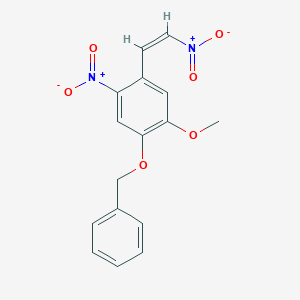
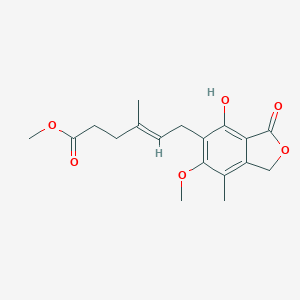
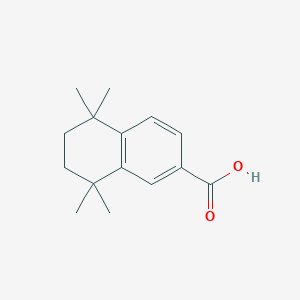
![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
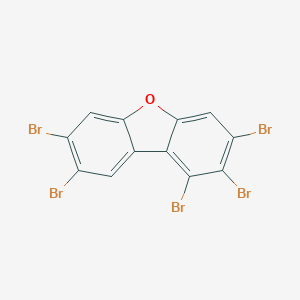
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
